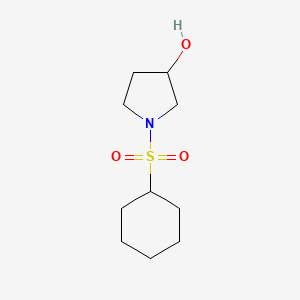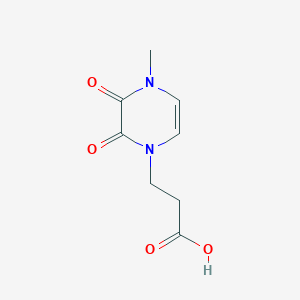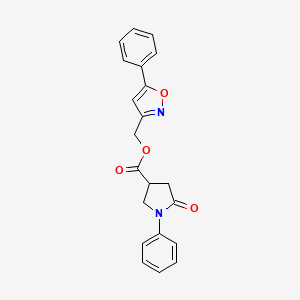![molecular formula C16H13NO3S B6497963 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 946264-71-7](/img/structure/B6497963.png)
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate, also known as 5-MPC, is a synthetic compound that has been studied for its potential medical applications. 5-MPC is a member of the thiophene-2-carboxylate family, which is a group of compounds that are known for their anti-inflammatory and anti-cancer properties. 5-MPC has been studied for its anti-inflammatory, anti-cancer, and antioxidative activities, as well as its potential to act as a drug delivery agent.
Applications De Recherche Scientifique
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has been studied for its potential medical applications. It has been shown to have anti-inflammatory and anti-cancer properties, as well as antioxidative activities. In addition, this compound has been studied for its potential as a drug delivery agent. It has been used to deliver drugs to target cells, as well as to enhance the efficacy of existing drugs. This compound has also been studied for its potential to treat diseases such as cancer, diabetes, and Alzheimer’s disease.
Mécanisme D'action
The exact mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is not yet fully understood. However, it is believed that this compound is able to act as an antioxidant, which helps to reduce oxidative stress in cells and tissues. This compound is also believed to act as an anti-inflammatory agent, which helps to reduce inflammation in the body. In addition, this compound is believed to inhibit the growth of cancer cells by targeting specific proteins and pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. In addition, this compound has been shown to inhibit the growth of cancer cells and to reduce the side effects of chemotherapy. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be scaled up for industrial production. In addition, this compound has been shown to have a number of beneficial effects, such as anti-inflammatory and anti-cancer properties. However, this compound also has some limitations. For example, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to study its effects in detail.
Orientations Futures
There are a number of potential future directions for [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate research. One potential direction is to further study its mechanism of action in order to better understand its effects on the body. In addition, further research could be done to explore the potential of this compound as a drug delivery agent. Finally, further research could be done to explore the potential of this compound to treat diseases such as cancer, diabetes, and Alzheimer’s disease.
Méthodes De Synthèse
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is synthesized through a multi-step process that involves the use of organic compounds such as 2-chlorobenzaldehyde, thiophene-2-carboxylic acid, and 4-methylbenzaldehyde. The synthesis process begins with the reaction of 2-chlorobenzaldehyde and thiophene-2-carboxylic acid to form a thiophene-2-carboxylic acid chloro-methyl ester. This ester is then reacted with 4-methylbenzaldehyde to form 5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate. This synthesis method is relatively simple and can be easily scaled up for industrial production.
Propriétés
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-11-4-6-12(7-5-11)14-9-13(17-20-14)10-19-16(18)15-3-2-8-21-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPOIAPNOBPUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)
![(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide](/img/structure/B6497950.png)

![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B6497964.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6497984.png)